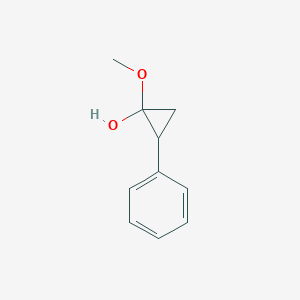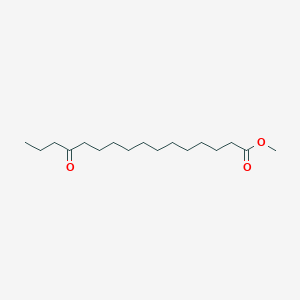
Formic acid--2,4-dimethylphenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid–2,4-dimethylphenol (1/1) is a chemical compound formed by the combination of formic acid and 2,4-dimethylphenol in a 1:1 molar ratio. 2,4-Dimethylphenol is a derivative of phenol with two methyl groups attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of formic acid–2,4-dimethylphenol (1/1) typically involves the direct reaction of formic acid with 2,4-dimethylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The reaction can be represented as:
HCOOH+C8H10O→HCOOH–C8H10O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or acetonitrile, and the product is purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Formic acid–2,4-dimethylphenol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The formic acid component can act as a reducing agent.
Substitution: The methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as platinum or palladium.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Formic acid–2,4-dimethylphenol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of formic acid–2,4-dimethylphenol (1/1) involves its interaction with various molecular targets:
Formic Acid Component: Acts as a reducing agent and can donate hydride ions in redox reactions.
2,4-Dimethylphenol Component: Participates in hydrogen bonding and can undergo electrophilic aromatic substitution.
Comparison with Similar Compounds
Phenol: Lacks the methyl groups and has different reactivity and acidity.
2,6-Dimethylphenol: Similar structure but different substitution pattern, leading to different chemical properties.
Acetic Acid: Similar to formic acid but with an additional methyl group, resulting in different reactivity.
Uniqueness: Formic acid–2,4-dimethylphenol (1/1) is unique due to the combination of formic acid’s reducing properties and 2,4-dimethylphenol’s aromatic characteristics. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
60531-46-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4-dimethylphenol;formic acid |
InChI |
InChI=1S/C8H10O.CH2O2/c1-6-3-4-8(9)7(2)5-6;2-1-3/h3-5,9H,1-2H3;1H,(H,2,3) |
InChI Key |
GFRZGHSRRDOOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)





![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)



